3,4-Dibromothiophene-2-carbohydrazide

Catalog No.
S12533500
CAS No.
1399659-27-8
M.F
C5H4Br2N2OS
M. Wt
299.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromothiophene-2-carbohydrazide

CAS Number

1399659-27-8

Product Name

3,4-Dibromothiophene-2-carbohydrazide

IUPAC Name

3,4-dibromothiophene-2-carbohydrazide

Molecular Formula

C5H4Br2N2OS

Molecular Weight

299.97 g/mol

InChI

InChI=1S/C5H4Br2N2OS/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10)

InChI Key

UAPWTZORSFSIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C(=O)NN)Br)Br

3,4-Dibromothiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene ring substituted with two bromine atoms and a carbohydrazide functional group. The molecular formula is C5H4Br2N4OSC_5H_4Br_2N_4OS. The compound is characterized by its unique structure, which combines the properties of thiophene, a five-membered aromatic ring containing sulfur, with the hydrazide functional group, known for its reactivity and biological activity.

The reactivity of 3,4-Dibromothiophene-2-carbohydrazide can be attributed to the presence of both the thiophene ring and the carbohydrazide group. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atoms on the thiophene ring can be replaced by nucleophiles under appropriate conditions.
  • Hydrazone Formation: The carbohydrazide can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Oxidation Reactions: The thiophene moiety can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

3,4-Dibromothiophene-2-carbohydrazide exhibits notable biological activities. Research indicates that compounds containing thiophene and hydrazide functionalities often demonstrate:

  • Antimicrobial Properties: These compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: They may act as free radical scavengers, protecting cells from oxidative stress.
  • Anticancer Potential: Some studies suggest that derivatives of thiophene can inhibit cancer cell proliferation.

Several methods have been reported for synthesizing 3,4-Dibromothiophene-2-carbohydrazide:

  • Condensation Reaction: This involves the reaction of 3,4-dibromothiophene-2-carboxylic acid with hydrazine hydrate under acidic conditions to yield the carbohydrazide.
  • Mechanochemical Synthesis: Recent studies suggest that mechanochemical methods (e.g., ball milling) can effectively produce this compound with high yields and shorter reaction times .
  • Solvent-Free Methods: These approaches utilize solid-state reactions without solvents, promoting greener chemistry practices.

3,4-Dibromothiophene-2-carbohydrazide has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and as a precursor for conducting polymers.
  • Agricultural Chemicals: Potential use as a fungicide or herbicide due to its biocidal properties.

Interaction studies involving 3,4-Dibromothiophene-2-carbohydrazide often focus on its binding affinity with biological targets:

  • Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes related to disease processes.
  • Receptor Binding Studies: It has been evaluated for its ability to bind to various receptors involved in cellular signaling pathways.

Several compounds share structural similarities with 3,4-Dibromothiophene-2-carbohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Bromothiophene-2-carbohydrazideSingle bromine substitutionLower reactivity compared to dibromo
2-ThiophenecarbohydrazideNo halogen substitutionDifferent electronic properties
3,4-Dichlorothiophene-2-carbohydrazideDichloro substitutionEnhanced biological activity
Thiophene-2-carbohydrazideNo halogen substitutionSimpler structure with fewer applications

The uniqueness of 3,4-Dibromothiophene-2-carbohydrazide lies in its dual bromination and the specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

299.83906 g/mol

Monoisotopic Mass

297.84111 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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